molecular formula C8H10OS B1207423 2-(Phenylthio)ethanol CAS No. 699-12-7

2-(Phenylthio)ethanol

Cat. No.: B1207423
CAS No.: 699-12-7
M. Wt: 154.23 g/mol
InChI Key: KWWZHCSQVRVQGF-UHFFFAOYSA-N
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Description

2-(Phenylthio)ethanol is an organic compound with the molecular formula C8H10OS. It is also known as 2-hydroxyethyl phenyl sulfide. This compound is characterized by the presence of a phenylthio group attached to an ethanol moiety. It is a versatile intermediate used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

2-(Phenylthio)ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as alcohol dehydrogenase and cytochrome P450. These interactions often involve the oxidation of the ethanol moiety, leading to the formation of reactive intermediates. The phenylthio group can also participate in redox reactions, further influencing the biochemical pathways in which this compound is involved .

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to impact the expression of genes involved in oxidative stress responses. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can enhance certain metabolic pathways, while at high doses, it may exhibit toxic effects. Studies have shown that high doses of this compound can lead to oxidative stress and damage to cellular components. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The phenylthio group can also undergo oxidation, contributing to the overall metabolic profile of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows this compound to interact with specific enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylthio)ethanol can be synthesized through several methods. One common approach involves the reaction of phenylthiol with ethylene oxide under basic conditions. The reaction proceeds as follows:

C6H5SH+C2H4OC6H5SCH2CH2OH\text{C}_6\text{H}_5\text{SH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_5\text{SCH}_2\text{CH}_2\text{OH} C6​H5​SH+C2​H4​O→C6​H5​SCH2​CH2​OH

Another method involves the reaction of phenylthiol with ethylene chlorohydrin in the presence of a base such as sodium hydroxide:

C6H5SH+ClCH2CH2OHC6H5SCH2CH2OH+NaCl\text{C}_6\text{H}_5\text{SH} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SCH}_2\text{CH}_2\text{OH} + \text{NaCl} C6​H5​SH+ClCH2​CH2​OH→C6​H5​SCH2​CH2​OH+NaCl

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylthio)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(Phenylsulfinyl)ethanol or further to 2-(Phenylsulfonyl)ethanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to 2-(Phenylthio)ethane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

2-(Phenylthio)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-(Methylthio)ethanol: Similar structure but with a methyl group instead of a phenyl group.

    2-(Phenoxy)ethanol: Similar structure but with an oxygen atom instead of a sulfur atom.

Comparison:

Properties

IUPAC Name

2-phenylsulfanylethanol
Source PubChem
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InChI

InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWZHCSQVRVQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1046974
Record name 2-Phenylmercaptoethanol
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Molecular Weight

154.23 g/mol
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CAS No.

699-12-7
Record name 2-(Phenylthio)ethanol
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Record name 2-Phenylmercaptoethanol
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Record name Phenylthioethanol
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Record name Ethanol, 2-(phenylthio)-
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Record name 2-Phenylmercaptoethanol
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Record name 2-(phenylthio)ethanol
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Record name 2-PHENYLMERCAPTOETHANOL
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Synthesis routes and methods

Procedure details

Benzenethiol is reacted with 1,3-dioxolan-2-one to form 2-(phenylthio)ethanol. The 2-(phenylthio)ethanol is isolated and then converted to 2-(phenylthio)ethanethiol using triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and thiolacetic acid followed by hydrolysis of the resulting acetate with potassium hydoxide in methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2-(Phenylthio)ethanol?

A1: this compound can be synthesized through several methods. One approach involves reacting sodium benzenethiolate with styrene oxide. This reaction yields a mixture of this compound and 1-Phenyl-2-(phenylthio)ethanol due to the influence of the substituent on benzylic carbonium ion stability []. Another method utilizes the reaction of thiophenol with ethylene carbonate in the presence of a Na-X zeolite catalyst, leading to high yields of this compound [].

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both a hydroxyl group and a thioether moiety within this compound contributes to its versatile reactivity. The thioether can be readily oxidized to the corresponding sulfone using m-chloroperoxybenzoic acid, as demonstrated in the synthesis of enediyne compounds []. Additionally, the hydroxyl group allows for further derivatization, such as the formation of methanesulfonates or acetates, which exhibit distinct spectral characteristics compared to their parent alcohol [].

Q3: What are some applications of this compound in organic synthesis?

A3: this compound serves as a valuable reagent in various organic transformations. It can act as a nucleophile in epoxide ring-opening reactions, facilitating the synthesis of enantiomerically pure epoxydocosapentaenoic acids when combined with enzymatic epoxidation strategies []. Furthermore, this compound derivatives can undergo reductive β-elimination in the presence of titanium tetrachloride and lithium aluminum hydride, providing a convenient route for converting carbonyl compounds into terminal olefins [, ].

Q4: Has the behavior of this compound been investigated using pulse radiolysis?

A4: Yes, pulse radiolysis studies have provided valuable insights into the reactivity of this compound with various reactive species. For example, the reaction with hydroxyl radicals proceeds with a high rate constant and suggests multiple reaction pathways, including electron transfer, hydrogen abstraction, and OH-adduct formation [, ]. These studies also determined the reduction potential of the this compound/2-(Phenylthio)ethanol radical anion couple and highlighted the role of pH in the electron transfer processes [, ].

Q5: Are there any reported applications of this compound in nucleoside chemistry?

A5: Yes, this compound has been explored as a two-stage protecting group for the thymine moiety in thymidine analogues []. The 2-(Phenylthio)ethyl group is introduced through a Mitsunobu reaction and demonstrates excellent stability under basic conditions, permitting selective O-alkylation of ribose moieties. Subsequent oxidation to the sulfone followed by base treatment triggers β-elimination, releasing the unprotected thymine []. This strategy holds promise for oligonucleotide synthesis by facilitating selective modifications and deprotection steps.

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